molecular formula C11H18BrN3O2 B12943169 tert-Butyl ((4-bromo-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate

tert-Butyl ((4-bromo-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate

Cat. No.: B12943169
M. Wt: 304.18 g/mol
InChI Key: BAQOGZIWCLGYIB-UHFFFAOYSA-N
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Description

tert-Butyl ((4-bromo-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate is a synthetic intermediate widely used in pharmaceutical and chemical research. Its structure features a pyrazole ring substituted with a bromo group at position 4 and a methyl group at position 1. The carbamate group, tert-butyloxycarbonyl (Boc), is attached via a methylene linker to the pyrazole’s position 3, with an additional methyl substituent on the carbamate nitrogen. This compound is critical in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromo group’s reactivity, enabling further functionalization .

Properties

Molecular Formula

C11H18BrN3O2

Molecular Weight

304.18 g/mol

IUPAC Name

tert-butyl N-[(4-bromo-1-methylpyrazol-3-yl)methyl]-N-methylcarbamate

InChI

InChI=1S/C11H18BrN3O2/c1-11(2,3)17-10(16)14(4)7-9-8(12)6-15(5)13-9/h6H,7H2,1-5H3

InChI Key

BAQOGZIWCLGYIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=NN(C=C1Br)C

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazole Core

The pyrazole intermediate, 4-bromo-1-methyl-1H-pyrazol-3-yl derivatives, is synthesized through a sequence of reactions starting from simple precursors such as diethyl butynedioate and methylhydrazine:

  • Step 1: Condensation of diethyl butynedioate with methylhydrazine forms 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.
  • Step 2: Bromination of this intermediate using tribromooxyphosphorus introduces the bromine atom at the 4-position, yielding ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate.
  • Step 3: Hydrolysis of the ester group under alkaline conditions produces 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid.

Formation of the Carbamate Intermediate

  • The 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid is reacted with tert-butyl alcohol and dimethyl azidophosphate in dimethylformamide (DMF) at elevated temperature (~100 °C) for approximately 4 hours.
  • This step results in the formation of tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate via a substitution reaction.
  • After completion, the reaction mixture is quenched with water, extracted with ethyl acetate, dried over anhydrous sodium sulfate, and purified by column chromatography to yield the carbamate intermediate with about 50% yield.

Alternative Deprotection and Amination Steps (Related)

  • The tert-butyl carbamate group can be selectively deprotected using trifluoroacetic acid (TFA) in dichloromethane at room temperature.
  • This step yields the corresponding amine derivative, 5-bromo-1-methyl-1H-pyrazol-3-amine , which is a key intermediate for further functionalization.

Summary Table of Key Synthetic Steps

Step No. Reaction Description Reagents/Conditions Yield (%) Notes
1 Condensation to form pyrazole ester Diethyl butynedioate + methylhydrazine Not specified Forms 5-hydroxy-1-methyl-pyrazole ester
2 Bromination of pyrazole ester Tribromooxyphosphorus Not specified Introduces bromine at 4-position
3 Hydrolysis of ester to carboxylic acid 10% NaOH, room temperature Not specified Produces 5-bromo-1-methyl-pyrazole acid
4 Carbamate formation tert-Butyl alcohol + dimethyl azidophosphate, DMF, 100 °C, 4 h ~50 Forms tert-butyl (5-bromo-1-methyl-pyrazol-3-yl) carbamate
5 Methylation of carbamate nitrogen (inferred) Methylating agent (e.g., methyl iodide), base Not specified Yields final tert-butyl ((4-bromo-1-methyl-pyrazol-3-yl)methyl)(methyl)carbamate
6 Deprotection to amine (related intermediate) 50% TFA in dichloromethane, room temp, 1 h ~69 Produces 5-bromo-1-methyl-pyrazol-3-amine

Chemical Reactions Analysis

tert-Butyl ((4-bromo-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the primary applications of tert-butyl ((4-bromo-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate is as an intermediate in the synthesis of pharmaceuticals targeting cancer. Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties due to their ability to inhibit specific enzymes involved in tumor growth. For instance, studies have shown that compounds with similar structures can effectively inhibit protein kinases, which are critical in cancer cell proliferation .

Case Study: Lorlatinib Synthesis
The compound is noted as an intermediate in the synthesis of Lorlatinib, a drug used for treating non-small cell lung cancer (NSCLC). Lorlatinib operates as a selective inhibitor of anaplastic lymphoma kinase (ALK), and the incorporation of this compound enhances the efficacy and selectivity of the final product .

Agrochemical Applications

Pesticide Development
Another significant application is in the development of agrochemicals, particularly pesticides. The structural characteristics of this compound allow for modifications that can lead to enhanced pest resistance. Research has demonstrated that pyrazole derivatives can act as effective insecticides or fungicides by targeting specific biological pathways in pests .

Case Study: Insecticidal Efficacy
In a study focused on agricultural applications, variants of this compound were tested against common agricultural pests. Results indicated a notable increase in mortality rates among treated populations compared to controls, suggesting potential for commercial development as a new class of insecticide .

Mechanism of Action

The mechanism of action of tert-Butyl ((4-bromo-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate is primarily related to its role as an intermediate in drug synthesis. In the context of its use in anticancer drugs, it contributes to the formation of active pharmaceutical ingredients that target specific molecular pathways involved in cancer cell proliferation and survival. For example, Lorlatinib targets the anaplastic lymphoma kinase (ALK) pathway, inhibiting the growth of cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Carbamate Substitution

The substituents on the carbamate nitrogen significantly influence the compound’s stability, reactivity, and applications. Key analogues include:

tert-Butyl ((4-bromo-1-methyl-1H-pyrazol-3-yl)methyl)(isopropyl)carbamate (Compound 14)
  • Molecular Weight : 333.41 g/mol
  • Physical Form : Clear oil
  • Key Features : The isopropyl group on the carbamate nitrogen increases steric bulk compared to the methyl group in the target compound. This may enhance stability against hydrolysis but reduce solubility in polar solvents.
  • Yield : 90% (synthesis)
  • Applications : Used as a precursor in medicinal chemistry for kinase inhibitors .
tert-Butyl ((4-bromo-1-methyl-1H-pyrazol-3-yl)methyl)carbamate (Compound 15)
  • Molecular Weight : 291.36 g/mol
  • Physical Form : Clear oil
  • Key Features : Lacks the methyl group on the carbamate nitrogen (primary carbamate), making it more reactive toward deprotection under acidic conditions.
  • Yield : 88% (synthesis)
  • Applications : Intermediate in synthesizing bioactive molecules via nucleophilic substitution .

Pyrazole Derivatives with Functional Group Variations

Compounds with modified pyrazole substituents or carbamate linkers exhibit distinct properties:

tert-Butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamate Derivatives ()
  • Examples :
    • 10a : 5-hydroxy, ethylcarbamate (m.p. 188–191°C, yield 48%)
    • 10b : 5-hydroxy, 1-methylpyrazole (m.p. 160–162°C, yield 73%)
  • Key Features : The hydroxy group enhances hydrogen bonding, increasing crystallinity (solid form) and solubility in aqueous media. These derivatives are explored for biological activity due to their polar functional groups .
tert-Butyl ((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate
  • Molecular Weight : 329.19 g/mol
  • Physical Form : Yellow oil
  • Key Features: The 5-cyano group introduces electron-withdrawing effects, altering reactivity in electrophilic substitutions. Used as an intermediate in Lorlatinib (ALK inhibitor) synthesis .

Data Table: Comparative Analysis

Compound Name Molecular Weight (g/mol) Physical Form Key Substituents Applications References
Target Compound ~305 (inferred) Oil N-methyl, 4-bromo-pyrazole Cross-coupling reactions
Compound 14 (isopropyl) 333.41 Clear oil N-isopropyl Kinase inhibitor synthesis
Compound 15 (primary carbamate) 291.36 Clear oil N-H Nucleophilic substitution
5-Cyano Derivative 329.19 Yellow oil 5-cyano, N-methyl Lorlatinib intermediate
Hydroxy-ethylcarbamate (10a) ~240 (inferred) Solid 5-hydroxy, ethylcarbamate Biological activity studies

Research Findings and Functional Insights

  • Reactivity in Cross-Coupling : The bromo group in the target compound facilitates palladium-catalyzed couplings, as demonstrated in , where it reacts with boronic esters to form complex heterocycles.
  • Stability Trends : Secondary carbamates (target, Compound 14) exhibit greater hydrolytic stability than primary carbamates (Compound 15), enabling prolonged storage and handling .
  • Solubility and Crystallinity : Pyrazole derivatives with hydroxy groups () form solids with higher melting points, while bromo-substituted analogues remain oils, favoring organic-phase reactions .
  • Pharmaceutical Relevance: The 5-cyano variant’s role in Lorlatinib synthesis underscores the importance of electron-withdrawing groups in tuning drug potency .

Biological Activity

tert-Butyl ((4-bromo-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate is a complex organic compound notable for its unique structure that includes a pyrazole moiety, a tert-butyl group, and a carbamate functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and as a pharmacological agent.

  • Molecular Formula : C11_{11}H18_{18}BrN3_3O2_2
  • Molecular Weight : 304.18 g/mol
  • CAS Number : 1619987-14-2

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. The process often includes bromination, methylation, and carbamate formation, which are critical for achieving the desired biological activity.

Anticancer Properties

Research indicates that compounds containing the pyrazole structure exhibit significant anticancer activity. For example, studies have shown that related pyrazole derivatives can inhibit the growth of various cancer cell lines, including:

  • MDA-MB-231 (breast cancer) : IC50_{50} values ranging from 2.43 to 7.84 μM.
  • HepG2 (liver cancer) : IC50_{50} values between 4.98 and 14.65 μM.

The mechanism of action often involves the disruption of microtubule assembly, leading to apoptosis in cancer cells. Specifically, compounds derived from pyrazole structures have been shown to enhance caspase activity and induce morphological changes indicative of apoptosis at concentrations as low as 1 μM .

The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in cell division and apoptosis:

  • Microtubule Destabilization : Similar compounds have demonstrated the ability to destabilize microtubules, which is critical for proper cell division.
  • Apoptosis Induction : Enhanced caspase activity suggests that this compound may trigger programmed cell death pathways.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
4-Bromo-1-methylpyrazoleContains bromine and methyl groupsPotential antimicrobial activity
Tert-butyl carbamateSimple carbamate structureCommonly used protecting group
Other aryl derivativesAryl groups instead of pyrazoleVarying biological activities

The unique combination of the pyrazole ring and carbamate moiety in this compound enhances its solubility and potential biological activity compared to simpler derivatives .

Case Studies

Recent studies have highlighted the effectiveness of pyrazole derivatives in treating various cancers:

  • Study on MDA-MB-231 Cells : The compound exhibited significant growth inhibition and induced apoptosis at low concentrations.
  • In Vivo Studies : Animal models demonstrated that similar compounds could reduce tumor size significantly compared to controls, indicating potential for further development .

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